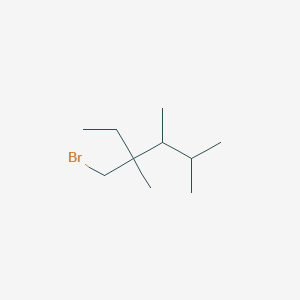

4-(Bromomethyl)-2,3,4-trimethylhexane

Description

4-(Bromomethyl)-2,3,4-trimethylhexane (CAS No. 1936711-13-5) is a branched alkane derivative with a bromomethyl substituent. Its molecular formula is C₁₀H₂₁Br, molecular weight 221.18 g/mol, and SMILES structure CC(C)C(C)C(C)(CBr)CC . Limited safety data are available, but brominated alkanes typically require precautions for skin/eye irritation and inhalation risks .

Properties

Molecular Formula |

C10H21Br |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

4-(bromomethyl)-2,3,4-trimethylhexane |

InChI |

InChI=1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3 |

InChI Key |

OKWUNCYYCXZARO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CBr)C(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3,4-trimethylhexane typically involves the bromination of 2,3,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the methyl group due to the stability of the resulting radical intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of photochemical bromination, where ultraviolet light is used to initiate the radical reaction, can also be employed for large-scale production. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or ammonia (NH3) in ethanol.

Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Alcohols, nitriles, amines.

Elimination Reactions: Alkenes.

Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-2,3,4-trimethylhexane has several applications in scientific research:

Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for drug development.

Material Science: Utilized in the preparation of polymers and advanced materials. The bromine atom can be used for further functionalization, leading to materials with specific properties.

Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3,4-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Parent Hydrocarbon: 2,3,4-Trimethylhexane

- Structure : C₉H₂₀, with three methyl groups on carbons 2, 3, and 3.

- Properties :

Comparison :

The brominated derivative has a higher molecular weight (221.18 vs. 128.26 g/mol) and lower volatility due to bromine’s polarizability. The bromomethyl group introduces electrophilic reactivity, enabling alkylation reactions, unlike the inert parent hydrocarbon.

Isomeric Trimethylhexanes

Key Differences :

- Branching patterns affect boiling points and vaporization enthalpies.

- Chirality is unique to 2,3,4-trimethylhexane and its derivatives.

Comparison with Brominated Analogs

(Bromomethyl)cyclohexane

- Structure : C₇H₁₃Br (cyclohexane ring with bromomethyl group).

- Properties: Molecular weight 177.08 g/mol; CAS No. 2550-36-9 .

- Safety : Requires handling precautions for inhalation and skin contact .

Comparison :

The cyclohexane derivative has lower molecular weight and a rigid ring structure, reducing conformational flexibility compared to the branched hexane analog.

4-(Bromomethyl)benzaldehyde

- Structure : C₈H₇BrO (aromatic ring with bromomethyl and aldehyde groups).

- Properties: CAS No. 51359-78-5; molecular formula C₈H₇BrO .

- Reactivity : The aldehyde group enables nucleophilic additions, unlike 4-(Bromomethyl)-2,3,4-trimethylhexane.

Comparison :

The aromatic compound has higher polarity and diverse reactivity due to the aldehyde, whereas the hexane derivative is more suited for alkylation or polymer applications.

Thermodynamic and Physical Properties

Vaporization Enthalpies of Trimethylhexanes

| Compound | ΔHvap (kJ/mol) | Temperature (K) | Reference |

|---|---|---|---|

| 2,3,4-Trimethylhexane | 42.7 | 298 | |

| 2,2,5-Trimethylhexane | 40.1 | 303 | |

| 2,3,3-Trimethylhexane | 44.2 | 253 |

Trend : Increased branching reduces vaporization enthalpy due to lower intermolecular forces.

Boiling Points of Brominated vs. Non-Brominated Compounds

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| 2,3,4-Trimethylhexane | ~160 (estimated) | 128.26 |

| 4-(Bromomethyl)-2,3,4-TMH | Not reported | 221.18 |

| (Bromomethyl)cyclohexane | ~180 (estimated) | 177.08 |

Note: Bromine’s polarizability and molecular weight increase boiling points compared to hydrocarbons.

Chirality and Stereochemical Considerations

- 2,3,4-Trimethylhexane : Chiral due to three asymmetric carbons .

Biological Activity

4-(Bromomethyl)-2,3,4-trimethylhexane is a brominated alkane that has garnered interest in various fields, particularly in synthetic and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. This article explores its biological activity, focusing on its antibacterial properties, potential medicinal applications, and the mechanisms underlying its reactivity.

This compound can be synthesized through the bromination of 2,3,4-trimethylhexane using methods such as free radical bromination with N-bromosuccinimide (NBS) or photochemical bromination. The reaction typically occurs under reflux conditions in inert solvents like carbon tetrachloride or chloroform. The resulting compound features a bromomethyl group that significantly enhances its reactivity in nucleophilic substitution and elimination reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its derivatives. In vitro tests have demonstrated effectiveness against a range of bacterial strains including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent antibacterial effects comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 32 |

| E. coli | 16 | |

| P. aeruginosa | 64 |

The mechanism by which this compound exerts its antibacterial effects is primarily through the disruption of bacterial cell membranes and interference with metabolic pathways. The bromomethyl group acts as an electrophilic center that can form covalent bonds with nucleophilic sites on bacterial proteins or nucleic acids, leading to cellular dysfunction and death .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceuticals. Its derivatives may exhibit various biological activities that can be explored for drug development. The compound's ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial potency of essential oils containing this compound against multiple strains using agar disk diffusion and broth microdilution methods. The results showed significant zones of inhibition compared to controls .

- Pharmacological Characterization : In silico studies indicated potential interactions between the compound and various biological targets. These findings suggest that further investigation into its pharmacological profile could reveal additional therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.